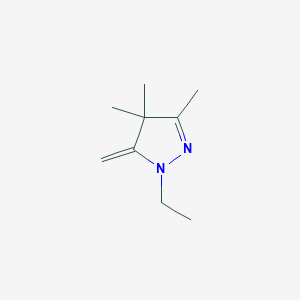
1-Ethyl-3,4,4-trimethyl-5-methylidenepyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3,4,4-trimethyl-5-methylidenepyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMHP, and it is a pyrazole derivative. The synthesis of EMHP is relatively simple, and it has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of EMHP is not fully understood, but it is believed to be related to its ability to inhibit the production of pro-inflammatory cytokines. EMHP has also been found to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to be involved in inflammation and pain.
Biochemische Und Physiologische Effekte
EMHP has been found to have a number of biochemical and physiological effects. It has been shown to have potent anti-inflammatory and anti-tumor properties. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. EMHP has been studied for its potential to treat a variety of diseases, including cancer, arthritis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using EMHP in laboratory experiments include its ease of synthesis, its potent anti-inflammatory and anti-tumor properties, and its potential to treat a variety of diseases. However, there are also limitations to using EMHP in laboratory experiments. One limitation is the lack of understanding of its mechanism of action. Another limitation is the potential for toxicity, which needs to be carefully evaluated before using EMHP in vivo.
Zukünftige Richtungen
There are several future directions for research on EMHP. One area of research is to further investigate its mechanism of action. Another area of research is to evaluate its potential as a drug candidate for the treatment of various diseases. Additionally, research could be conducted to evaluate the safety and toxicity of EMHP in vivo. Overall, EMHP has the potential to be a valuable compound in scientific research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of EMHP is achieved through the condensation reaction of 1-ethyl-3,4,4-trimethylpyrazol-5-one and methylglyoxal. This reaction results in the formation of EMHP as a yellow solid. This synthesis method has been widely used in the laboratory setting, and it has been optimized for high yields.
Wissenschaftliche Forschungsanwendungen
EMHP has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs. EMHP has been found to have potent anti-inflammatory and anti-tumor properties, which make it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
107535-57-9 |
|---|---|
Produktname |
1-Ethyl-3,4,4-trimethyl-5-methylidenepyrazole |
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
1-ethyl-3,4,4-trimethyl-5-methylidenepyrazole |
InChI |
InChI=1S/C9H16N2/c1-6-11-8(3)9(4,5)7(2)10-11/h3,6H2,1-2,4-5H3 |
InChI-Schlüssel |
FVRXVSCAEHGWBC-UHFFFAOYSA-N |
SMILES |
CCN1C(=C)C(C(=N1)C)(C)C |
Kanonische SMILES |
CCN1C(=C)C(C(=N1)C)(C)C |
Synonyme |
1H-Pyrazole, 1-ethyl-4,5-dihydro-3,4,4-trimethyl-5-methylene- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



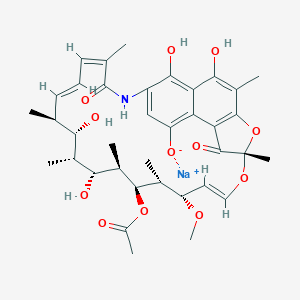
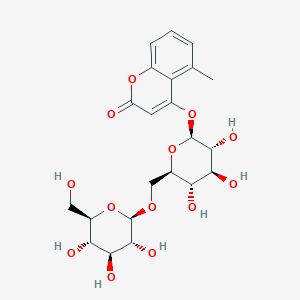

![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
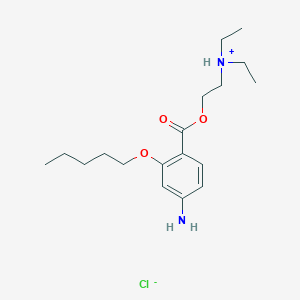
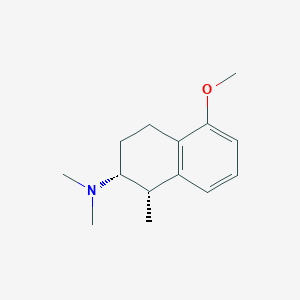
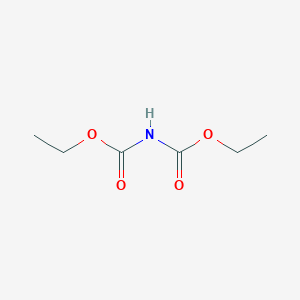
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
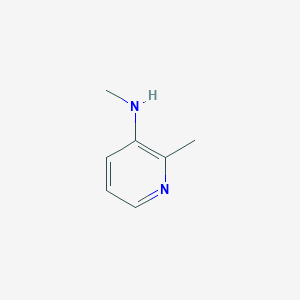

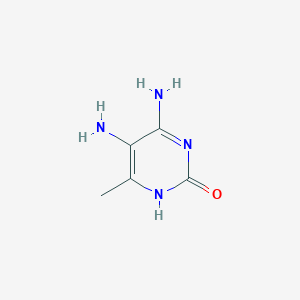

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)
